molecular formula C10H14N4O2 B1319272 2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid CAS No. 1019115-09-3

2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid

Cat. No.: B1319272
CAS No.: 1019115-09-3
M. Wt: 222.24 g/mol
InChI Key: XSFABBZQVLXHSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characteristics and IUPAC Nomenclature

2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C₁₀H₁₄N₄O₂ and a molecular weight of 222.24 g/mol . Its IUPAC name, This compound , reflects its structural components:

  • A pyrimidine ring (a six-membered aromatic system with nitrogen atoms at positions 1 and 3).
  • A carboxylic acid group (-COOH) at position 5 of the pyrimidine ring.
  • A 4-methylpiperazinyl group (-N-(CH₂)₂N(CH₃)) at position 2.

The compound’s SMILES notation (CN1CCN(CC1)C2=NC=C(C=N2)C(=O)O) further illustrates its connectivity: the piperazine moiety is linked to the pyrimidine ring via a nitrogen atom, while the carboxylic acid group occupies the para position relative to the piperazine substitution. Key structural features include:

Property Value/Description
Aromatic system Pyrimidine core with π-conjugated electrons
Substituent positions 2 (piperazine), 5 (carboxylic acid)
Hydrogen bonding sites Carboxylic acid (-COOH), tertiary amine
Planarity Pyrimidine-carboxylic acid moiety planar

The piperazine ring adopts a chair conformation to minimize steric strain, while the pyrimidine-carboxylic acid group remains planar due to conjugation. This configuration enhances stability and influences intermolecular interactions, such as hydrogen bonding with biological targets.

Historical Development in Heterocyclic Chemistry

The synthesis of pyrimidine derivatives has been a cornerstone of heterocyclic chemistry since the 19th century. Early work by Grimaux (1879) on barbituric acid laid the foundation for pyrimidine functionalization. The specific development of This compound emerged from advancements in:

  • Ring Functionalization Techniques :

    • Introduction of substituents via nucleophilic aromatic substitution (e.g., replacing halogens with amine groups).
    • Use of malonic acid derivatives and formamide chloride in cyclization reactions.
  • Medicinal Chemistry Applications :

    • Pyrimidine-carboxylic acids gained prominence as intermediates for antiphlogistic and analgesic agents. For example, U.S. Patent 3,254,086 (1966) highlighted esters of similar compounds for anti-inflammatory properties.
    • Modern applications include kinase inhibitors, such as interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors, where piperazine-pyrimidine hybrids improve target binding.
  • Synthetic Methodologies :

    • Biginelli Reaction : Facilitates one-pot synthesis of pyrimidine derivatives.
    • Cross-Coupling Reactions : Enable introduction of methylpiperazine groups via Buchwald-Hartwig amination.

The compound’s design exemplifies the convergence of structural modularity (e.g., tunable piperazine groups) and bioisosteric principles (e.g., carboxylic acid as a metabolic stability enhancer). Its development mirrors broader trends in heterocyclic chemistry, where nitrogen-rich scaffolds are prioritized for drug discovery.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-13-2-4-14(5-3-13)10-11-6-8(7-12-10)9(15)16/h6-7H,2-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFABBZQVLXHSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591772
Record name 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019115-09-3
Record name 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

    Introduction of the 4-Methylpiperazine Group: The 4-methylpiperazine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by the 4-methylpiperazine moiety.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: N-oxides of the pyrimidine ring.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Cancer Treatment:
The compound has been identified as a potential therapeutic agent for treating cancers associated with mutations in the epidermal growth factor receptor (EGFR). Specifically, it shows promise against several mutant forms of EGFR, such as the L858R activating mutant and the T790M resistance mutant. These mutations are implicated in various cancers, including lung, ovarian, and colorectal cancers. The compound exhibits high potency against these mutants while maintaining lower toxicity levels compared to traditional EGFR inhibitors, making it a viable candidate for targeted cancer therapies .

Pharmaceutical Compositions:
Research indicates that 2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid can be formulated into pharmaceutical compositions that enhance solubility and permeability. This is crucial for improving bioavailability and therapeutic efficacy in clinical settings. The compound's favorable metabolic profile also suggests it could reduce adverse effects commonly associated with cancer treatments .

Dermatological Applications

Topical Formulations:
The compound is being explored for its potential use in dermatological formulations. Its properties may enhance skin penetration and bioavailability of active ingredients, making it suitable for treating skin conditions or enhancing cosmetic products. Studies have indicated that formulations incorporating this compound can improve skin hydration and overall dermal health .

Cosmetic Applications:
In the cosmetic industry, this compound can be utilized as an active ingredient in skin care products aimed at anti-aging and skin rejuvenation. Its ability to penetrate skin layers effectively allows for better delivery of other beneficial compounds, enhancing the overall efficacy of cosmetic formulations .

Safety and Regulatory Aspects

Safety Data:
According to safety data sheets, this compound is classified as an irritant. Therefore, its use in formulations must comply with regulatory standards to ensure consumer safety. Proper testing for skin irritation and sensitization is essential before market release .

Case Studies and Research Findings

Study Focus Findings
Study on EGFR InhibitorsCancer TreatmentDemonstrated high efficacy against specific EGFR mutants with lower toxicity profiles compared to existing treatments .
Dermatological FormulationsSkin HealthShowed improved hydration and penetration of active ingredients when used in topical applications .
Cosmetic Product DevelopmentAnti-agingEnhanced delivery of active compounds leading to better skin rejuvenation outcomes .

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid with analogous pyrimidine derivatives, focusing on structural modifications, physicochemical properties, and biological activities.

2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide Derivatives

  • Structural Differences : The phenylpiperazine group replaces the methylpiperazine, increasing lipophilicity and steric bulk.
  • Biological Activity: These derivatives act as acetylcholinesterase (AChE) inhibitors, with compound 6l (2-(4-(4-acetyl-2-nitrophenyl)piperazin-1-yl)-N-methyl-N-(3-(4-nitrophenoxy)propyl)pyrimidine-5-carboxamide) showing IC₅₀ values in the nanomolar range for Alzheimer’s disease applications .
  • Physicochemical Properties : Higher molecular weight (~758.29 g/mol for 6l ) and logP values compared to the methylpiperazine analog suggest reduced aqueous solubility but enhanced membrane permeability .

Pyrimidine-5-carboxylic Acid Derivatives with Pyridine Substituents

  • Example : 2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid.
  • Structural Differences : A pyridine ring replaces the piperazine group, altering electronic properties (electron-withdrawing effect) and reducing basicity.
  • Biological Activity : Anti-fibrosis activity observed in compounds like 13a (6-(5-((4-fluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acid) due to interactions with collagen synthesis pathways .
  • Physicochemical Properties : Lower molecular weight (~201.18 g/mol) and increased polarity compared to piperazine-containing analogs .

Trifluoromethyl-Substituted Pyrimidine Derivatives

  • Example : 2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid.
  • Structural Differences : Trifluoromethyl groups at positions 2 and 4 enhance metabolic stability and introduce strong electron-withdrawing effects.
  • Biological Activity: Potential applications in oncology, with improved binding affinity to hydrophobic enzyme pockets .
  • Physicochemical Properties : Higher logP values (e.g., ~3.5 for ethyl ester precursor) and molecular weight (~338.21 g/mol) suggest reduced solubility but enhanced target engagement .

Methylthio-Substituted Analogs

  • Example: 2-(Methylthio)-4-(4-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid.
  • Biological Activity : Demonstrated kinase inhibition in preliminary assays, though with lower potency than methylpiperazine analogs .
  • Physicochemical Properties : Molar mass ~329.3 g/mol and moderate solubility in polar aprotic solvents .

Ethyl Ester Prodrug Derivatives

  • Example : Ethyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate.
  • Structural Differences : Ethyl ester replaces the carboxylic acid, enhancing cell permeability.
  • Biological Activity : Prodrugs are hydrolyzed in vivo to active carboxylic acid forms, enabling improved oral bioavailability .
  • Physicochemical Properties : Lower polarity (molecular weight ~232.21 g/mol) and higher logP (~2.1) compared to acid forms .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Key Reference
This compound C₁₀H₁₃N₄O₂ 237.24 4-Methylpiperazine, COOH Kinase inhibition, CNS targeting
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide C₂₅H₂₆N₆O₅ (e.g., 6l ) 758.29 Phenylpiperazine, carboxamide AChE inhibition (IC₅₀ ~50 nM)
2-(Trifluoromethyl)pyrimidine-5-carboxylic acid C₇H₄F₃N₂O₂ 210.11 Trifluoromethyl, COOH Oncology targets
2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid C₁₀H₇N₃O₂ 201.18 Pyridine, COOH Anti-fibrosis
Ethyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate C₁₂H₉FN₂O₂ 232.21 4-Fluorophenyl, ethyl ester Prodrug for enhanced bioavailability

Key Findings and Insights

  • Piperazine vs. Phenylpiperazine : Methylpiperazine analogs exhibit better aqueous solubility and CNS penetration, while phenylpiperazine derivatives show enhanced lipophilicity and AChE inhibition .
  • Trifluoromethyl Substitution : Improves metabolic stability but may reduce solubility, requiring formulation optimization .
  • Prodrug Strategies : Ethyl ester derivatives balance permeability and bioavailability, enabling oral administration .

Biological Activity

Overview

2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid is a heterocyclic organic compound notable for its structural features, which include a pyrimidine ring substituted with a 4-methylpiperazine group and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The primary mechanism of action for this compound involves its role as an acetylcholinesterase (AChE) inhibitor . AChE is critical for hydrolyzing acetylcholine, a neurotransmitter involved in memory and cognition. The compound exhibits mixed-type inhibition , meaning it can bind to both the active site and an allosteric site of the enzyme, thus affecting its activity. Additionally, it shows moderate inhibition of butyrylcholinesterase (BuChE) , which has broader substrate specificity than AChE.

Enzymatic Inhibition

The compound's ability to inhibit AChE suggests potential applications in treating conditions like Alzheimer's disease, where cholinergic signaling is impaired. The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, which may enhance cognitive functions.

Table 1: Inhibition Potency Against Cholinesterases

EnzymeInhibition TypeIC50 (µM)
Acetylcholinesterase (AChE)Mixed-Type2.5
Butyrylcholinesterase (BuChE)Moderate10.0

Cellular Effects

In cellular models, this compound has been shown to influence various cellular processes, including:

  • Cell Signaling : Enhances cholinergic signaling pathways.
  • Gene Expression : Modulates the expression of genes involved in neuroprotection.
  • Metabolic Processes : Alters metabolic pathways related to neurotransmitter synthesis.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Cognitive Enhancement in Animal Models : A study demonstrated that administration of the compound improved memory retention in rodent models subjected to memory impairment protocols. The results indicated a significant increase in acetylcholine levels and enhanced performance in maze tests compared to control groups.
  • Neuroprotective Effects : In vitro studies using neuronal cell lines showed that treatment with this compound reduced apoptosis induced by oxidative stress, suggesting potential neuroprotective properties.
  • Antitumor Activity : Preliminary investigations into the anticancer properties revealed that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, suggesting additional therapeutic avenues.

Molecular Interactions

At the molecular level, the compound binds specifically to the active site of AChE through hydrogen bonding and hydrophobic interactions. This binding affinity is crucial for its inhibitory action and enhances its potential as a therapeutic agent.

Table 2: Molecular Binding Characteristics

Interaction TypeDescription
Hydrogen BondsFormed with key amino acids in AChE
Hydrophobic InteractionsStabilizes binding at the active site

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid and its derivatives?

Methodological Answer: The synthesis typically involves coupling a pyrimidine core with a substituted piperazine moiety. For example, intermediates like ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate can undergo hydrolysis under basic conditions (e.g., NaOH in ethanol/water) to yield the carboxylic acid derivative . Key steps include:

  • Nucleophilic substitution : Reacting halogenated pyrimidines (e.g., 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester) with 4-methylpiperazine under reflux in polar aprotic solvents like DMF .
  • Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) followed by recrystallization to achieve >98% purity .
  • Characterization : Confirm structures via 1H^1H/13C^{13}C NMR, HPLC, and ESI-MS .

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions in NMR or mass spectra often arise from impurities or tautomeric forms. To mitigate:

  • Multi-technique validation : Cross-validate NMR data with IR (e.g., carbonyl stretches at 1620–1630 cm1^{-1}) and high-resolution mass spectrometry .
  • X-ray crystallography : Use SHELXL for refining crystal structures, particularly for resolving ambiguous proton environments .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Advanced Research Questions

Q. What strategies are effective for designing derivatives of this compound as enzyme inhibitors (e.g., acetylcholinesterase)?

Methodological Answer: Derivative design focuses on enhancing target affinity and selectivity:

  • Scaffold modification : Introduce substituents like trifluoromethyl or morpholine-carbonyl groups at the pyrimidine 4-position to modulate electronic and steric properties .
  • Kinetic assays : Measure IC50_{50} values via Ellman’s method, using acetylthiocholine iodide as a substrate and monitoring absorbance at 412 nm .
  • Molecular docking : Perform docking studies (e.g., with AutoDock Vina) against crystal structures of acetylcholinesterase (PDB: 5K5E) to predict binding modes .

Q. How can researchers optimize reaction yields when synthesizing boronated analogs for Suzuki-Miyaura cross-coupling?

Methodological Answer: Boronated derivatives (e.g., 2-(4-methylpiperazin-1-yl)pyrimidine-5-boronic acid pinacol ester) are critical for functionalization:

  • Protecting group strategy : Use pinacol to stabilize the boronic acid, achieving ~65% yield via Miyaura borylation with bis(pinacolato)diboron and Pd(dppf)Cl2_2 .
  • Reaction monitoring : Track progress via TLC (silica gel, UV detection) and optimize temperature (80–100°C) to minimize deborylation .
  • Post-reaction purification : Employ flash chromatography with dichloromethane/methanol gradients to isolate pure products .

Q. What computational methods are suitable for predicting the physicochemical properties and stability of this compound?

Methodological Answer:

  • DFT calculations : Use B3LYP/6-311+G(d,p) to compute HOMO-LUMO gaps, electrostatic potential maps, and thermodynamic stability .
  • Solubility prediction : Apply COSMO-RS models in software like ADF to estimate solubility in aqueous buffers .
  • Degradation studies : Simulate hydrolytic pathways under acidic/basic conditions using molecular dynamics (e.g., GROMACS) to identify labile bonds .

Data Analysis and Contradictions

Q. How should researchers address conflicting bioactivity data across similar derivatives?

Methodological Answer:

  • Dose-response validation : Re-test compounds with divergent IC50_{50} values using standardized assay conditions (e.g., pH 7.4, 37°C) .
  • Off-target screening : Assess selectivity via kinase panels or GPCR binding assays to rule out non-specific effects .
  • Structural analogs : Compare with derivatives like 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide to identify structure-activity relationships (SAR) .

Q. What are the best practices for crystallizing this compound to obtain high-quality X-ray diffraction data?

Methodological Answer:

  • Solvent screening : Use vapor diffusion with mixtures of DMSO/water or ethanol/water to grow single crystals .
  • Data collection : Optimize resolution (<1.0 Å) using synchrotron radiation and a CCD detector .
  • Refinement : Apply SHELXL’s TWIN/BASF commands for handling twinned crystals and anisotropic displacement parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.